N-stearoylglycine
N-stearoylglycine
N-Stearoyl glycine, also known as glycine stearamide or 2-stearamidoacetate, belongs to the class of organic compounds known as n-acyl-alpha amino acids. N-acyl-alpha amino acids are compounds containing an alpha amino acid which bears an acyl group at its terminal nitrogen atom. Thus, N-stearoyl glycine is considered to be a fatty amide lipid molecule. N-Stearoyl glycine is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, N-stearoyl glycine is primarily located in the membrane (predicted from logP). N-Stearoyl glycine can be biosynthesized from octadecanoic acid.
N-octadecanoylglycine is a fatty acid amide resulting from the formal condensation of the carboxy group of octadecanoic acid with the amino group of glycine. It has a role as a human metabolite. It is a N-acylglycine 18:0 and a fatty amide. It derives from an octadecanoic acid. It is a conjugate acid of a N-octadecanoylglycinate.
N-octadecanoylglycine is a fatty acid amide resulting from the formal condensation of the carboxy group of octadecanoic acid with the amino group of glycine. It has a role as a human metabolite. It is a N-acylglycine 18:0 and a fatty amide. It derives from an octadecanoic acid. It is a conjugate acid of a N-octadecanoylglycinate.
Brand Name:
Vulcanchem
CAS No.:
158305-64-7
VCID:
VC0127689
InChI:
InChI=1S/C20H39NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-19(22)21-18-20(23)24/h2-18H2,1H3,(H,21,22)(H,23,24)
SMILES:
CCCCCCCCCCCCCCCCCC(=O)NCC(=O)O
Molecular Formula:
C20H39NO3
Molecular Weight:
341.5 g/mol
N-stearoylglycine
CAS No.: 158305-64-7
Main Products
VCID: VC0127689
Molecular Formula: C20H39NO3
Molecular Weight: 341.5 g/mol
CAS No. | 158305-64-7 |
---|---|
Product Name | N-stearoylglycine |
Molecular Formula | C20H39NO3 |
Molecular Weight | 341.5 g/mol |
IUPAC Name | 2-(octadecanoylamino)acetic acid |
Standard InChI | InChI=1S/C20H39NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-19(22)21-18-20(23)24/h2-18H2,1H3,(H,21,22)(H,23,24) |
Standard InChIKey | UEYROBDNFIWNST-UHFFFAOYSA-N |
SMILES | CCCCCCCCCCCCCCCCCC(=O)NCC(=O)O |
Canonical SMILES | CCCCCCCCCCCCCCCCCC(=O)NCC(=O)O |
Physical Description | Solid |
Description | N-Stearoyl glycine, also known as glycine stearamide or 2-stearamidoacetate, belongs to the class of organic compounds known as n-acyl-alpha amino acids. N-acyl-alpha amino acids are compounds containing an alpha amino acid which bears an acyl group at its terminal nitrogen atom. Thus, N-stearoyl glycine is considered to be a fatty amide lipid molecule. N-Stearoyl glycine is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, N-stearoyl glycine is primarily located in the membrane (predicted from logP). N-Stearoyl glycine can be biosynthesized from octadecanoic acid. N-octadecanoylglycine is a fatty acid amide resulting from the formal condensation of the carboxy group of octadecanoic acid with the amino group of glycine. It has a role as a human metabolite. It is a N-acylglycine 18:0 and a fatty amide. It derives from an octadecanoic acid. It is a conjugate acid of a N-octadecanoylglycinate. |
Synonyms | N-(carboxymethyl)octadecanamide N-stearoylglycine |
PubChem Compound | 95070 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume